

GSK2656157 off-target effects on RIPK1 and other kinases

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Compound of Interest		
Compound Name:	GSK2656157	
Cat. No.:	B612095	Get Quote

Technical Support Center: GSK2656157

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **GSK2656157**, with a particular focus on its interaction with Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and other kinases.

Frequently Asked Questions (FAQs)

Q1: What is GSK2656157 and what is its primary target?

GSK2656157 is a highly selective and potent ATP-competitive inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] In cell-free assays, it demonstrates an IC50 of 0.9 nM for PERK.[1][2][3] It was developed to study the biological functions of PERK, a key mediator of the Unfolded Protein Response (UPR).[3]

Q2: What are the known off-target effects of **GSK2656157**?

While highly selective for PERK, **GSK2656157** has been shown to have significant off-target effects, most notably the inhibition of RIPK1.[4][5][6] This interaction is potent and can lead to misinterpretation of experimental results if not accounted for.[6][7] Studies have shown that **GSK2656157** can inhibit RIPK1 kinase activity at concentrations that do not affect PERK activity in cells.[5][6][8]



In a screening against a panel of 300 kinases, 44 were inhibited by more than 50% at a 10 μ M concentration of **GSK2656157**.[3] Of these, 15 kinases showed over 80% inhibition and were selected for further dose-response analysis.[3]

Q3: How potent is the inhibition of RIPK1 by GSK2656157?

GSK2656157 is a very potent inhibitor of RIPK1, with a potency that is at least 10 times higher than the well-known RIPK1 inhibitor, Necrostatin-1s (NEC-1s).[5] Some studies suggest it is approximately 100 times more potent than NEC-1s.[6][7] This makes it a dual inhibitor of PERK and RIPK1.

Q4: What are the experimental implications of the off-target effects on RIPK1?

The inhibition of RIPK1 by **GSK2656157** can confound studies on cellular processes involving this kinase, such as TNF-mediated necroptosis and apoptosis.[5][6][7] For instance, **GSK2656157** has been shown to protect cells from TNF-mediated RIPK1-dependent cell death independently of its effect on PERK.[5][6] Therefore, any observed effects on these pathways when using **GSK2656157** should not be solely attributed to PERK inhibition.

Q5: How can I control for the off-target effects of **GSK2656157** in my experiments?

To ensure that the observed effects are due to PERK inhibition and not off-target interactions, consider the following control experiments:

- Use a structurally different PERK inhibitor: Employ another PERK inhibitor with a different chemical structure, such as AMG44, to see if the same phenotype is observed.[5]
- Use a downstream PERK signaling inhibitor: Utilize an inhibitor that acts downstream of PERK, like ISRIB, which reverses the effects of eIF2α phosphorylation.[5]
- Use a specific RIPK1 inhibitor: Compare the effects of **GSK2656157** with a selective RIPK1 inhibitor, such as GSK'963, to delineate the contribution of RIPK1 inhibition.[6][7]
- Perform experiments in PERK knockout cells: Using PERK-/- cells can help determine if the effects of GSK2656157 are PERK-dependent.[9]

Troubleshooting Guide



Issue	Possible Cause	Recommended Action
Unexpected inhibition of apoptosis or necroptosis.	The observed effect may be due to the off-target inhibition of RIPK1 by GSK2656157, rather than PERK inhibition.[5]	1. Perform control experiments with a specific RIPK1 inhibitor to assess the contribution of RIPK1 inhibition. 2. Use a structurally different PERK inhibitor as a control. 3. Validate your findings in PERK knockout cells.
Inconsistent results across different cell lines.	Cell lines may have varying levels of PERK and RIPK1 expression and different dependencies on their respective signaling pathways.	1. Characterize the expression levels of PERK and RIPK1 in your cell lines. 2. Carefully titrate the concentration of GSK2656157 to find a window where PERK is inhibited with minimal off-target effects, if possible.
Observed effects do not correlate with PERK pathway modulation.	The phenotype may be a result of the inhibition of other kinases. GSK2656157 has been shown to inhibit several other kinases at higher concentrations.[2][3]	1. Consult the kinase selectivity data to see if other inhibited kinases could be responsible for the observed phenotype. 2. Lower the concentration of GSK2656157 to the lowest effective dose for PERK inhibition to minimize off-target effects.

Quantitative Data: Kinase Selectivity of GSK2656157

The following table summarizes the inhibitory activity of **GSK2656157** against its primary target, PERK, and key off-target kinases.



Kinase Target	IC50 (nM)	Notes	Reference
PERK	0.9	Primary Target	[1][2]
RIPK1	~18.2	Potent off-target inhibition, significantly stronger than Nec-1s.	[5]
HRI (EIF2AK1)	460	Over 500-fold less potent than against PERK.	[10]
PKR (EIF2AK2)	905	[2]	_
GCN2 (EIF2AK4)	3162	[2]	_
BRK	905	[2]	_
Aurora B	1259	[2]	_
KHS	1764	[2]	_
LCK	2344	[2]	_
MEKK3	2847	[2]	_
MLK2	2796	[2]	_
ALK5	3020	[2]	_
MLCK2	3039	[2]	
c-MER	3431	[2]	_
РІЗКу	3802	[2]	_
WNK3	5951	[2]	_
LRRK2	6918	[2]	_
ROCK1	7244	[2]	_
MSK1	8985	[2]	_
NEK1	9807	[2]	_
AXL	9808	[2]	_



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Experimental Protocols

1. In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is used to measure the direct inhibitory effect of **GSK2656157** on kinase activity.

- Materials:
 - Recombinant GST-hRIPK1 or GST-hPERK protein.
 - ATP.
 - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2, 4 mM DTT, 0.5 mg/ml BSA, 0.02% CHAPS).
 - GSK2656157 at various concentrations.
 - ADP-Glo™ Kinase Assay kit (Promega).
- Procedure:
 - Prepare the kinase reaction mixture containing the recombinant kinase (e.g., 150 nM GST-RIPK1 or 16 nM GST-PERK), 50 μM ATP, and kinase reaction buffer.
 - Add increasing concentrations of GSK2656157 to the reaction mixture.
 - Incubate the reaction for 4 hours at room temperature.
 - Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
 Kinase Assay kit according to the manufacturer's instructions.
 - Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- 2. Cell Death Analysis (SytoxGreen Assay)



This protocol measures cell death in real-time.

Materials:

- Cells of interest (e.g., Mouse Embryonic Fibroblasts MEFs).
- 96-well plates.
- GSK2656157 and other inhibitors (e.g., TNF, zVAD-fmk).
- SytoxGreen nucleic acid stain (Invitrogen).
- Fluorescence plate reader.

Procedure:

- Seed cells in a 96-well plate at a density of 10,000 cells per well.
- The next day, pre-treat the cells with the desired concentrations of GSK2656157 for 30 minutes.
- Induce cell death by adding stimuli such as TNF in combination with cycloheximide, a TAK1 inhibitor, or zVAD-fmk.
- Add SytoxGreen to the wells at a final concentration of 5 μM.
- Measure the fluorescence intensity over time using a fluorescence plate reader with controlled temperature and atmosphere settings. An increase in fluorescence indicates loss of membrane integrity and cell death.
- 3. Immunoprecipitation for Complex IIb Formation

This protocol is used to assess the effect of **GSK2656157** on the formation of the death-inducing signaling complex IIb.

Materials:

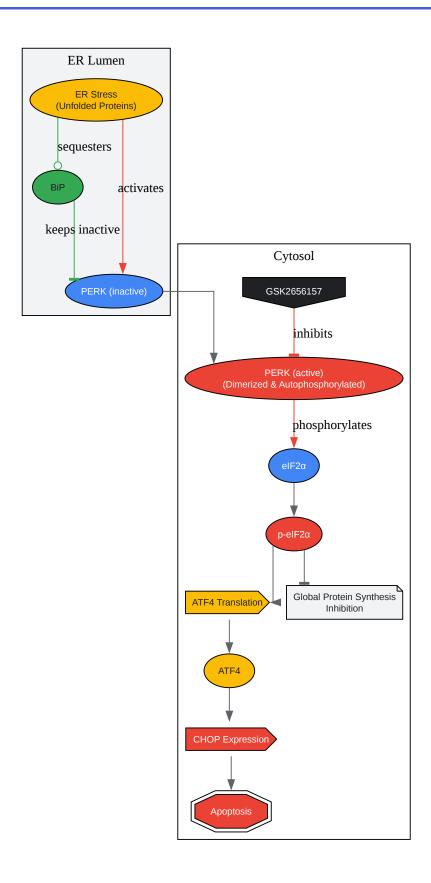
Cells (e.g., MEFs).



- GSK2656157, TNF.
- Lysis buffer (e.g., NP-40 lysis buffer with protease and phosphatase inhibitors).
- Antibodies for immunoprecipitation (e.g., anti-FADD) and immunoblotting (e.g., anti-RIPK1, anti-caspase-8).
- Protein A Sepharose beads.
- Procedure:
 - Seed cells in culture plates.
 - Pre-treat the cells with GSK2656157 for 30 minutes before stimulating with TNF (e.g., 1 ng/ml) for 2 hours.
 - Wash the cells with ice-cold PBS and lyse them in lysis buffer.
 - Clear the cell lysates by centrifugation.
 - Incubate the supernatant with an antibody against a component of complex IIb (e.g., FADD) overnight.
 - Add Protein A Sepharose beads to pull down the antibody-protein complexes.
 - Wash the beads and elute the proteins.
 - Analyze the immunoprecipitated proteins by Western blotting using antibodies against other components of the complex (e.g., RIPK1, caspase-8) to assess complex formation.

Visualizations

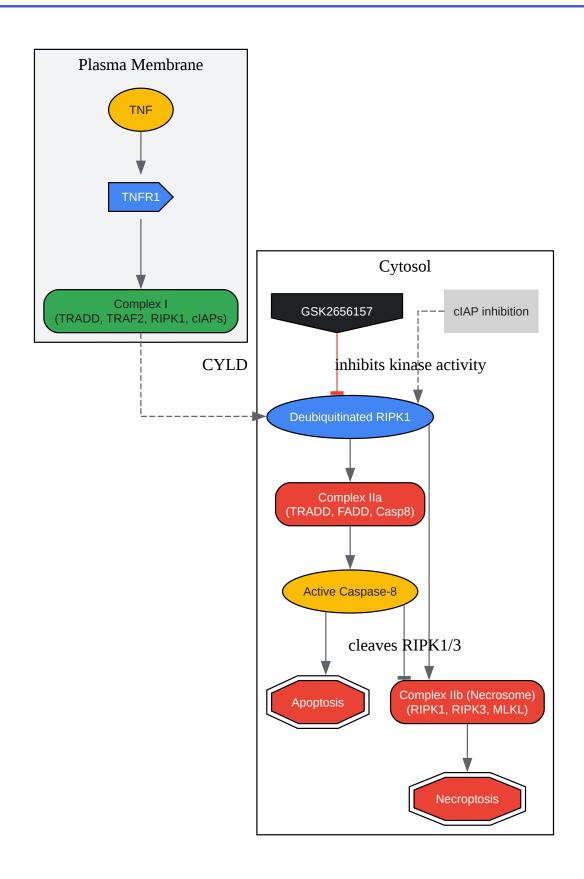




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Caption: PERK signaling pathway under ER stress and its inhibition by GSK2656157.

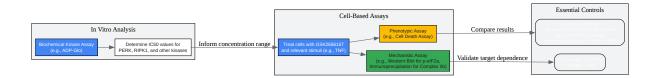




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Caption: TNF-mediated RIPK1 signaling leading to apoptosis and necroptosis.





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Caption: Experimental workflow for assessing **GSK2656157** off-target effects.

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